molecular formula C26H24N2O3 B303099 N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide

Cat. No. B303099
M. Wt: 412.5 g/mol
InChI Key: RCMZEYPVAPVAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide, commonly known as IB-DNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IB-DNPA is a member of the isoindoline family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IB-DNPA is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors in the brain. Specifically, IB-DNPA has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By modulating the activity of this receptor, IB-DNPA may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, IB-DNPA has also been shown to exhibit a range of biochemical and physiological effects. For example, IB-DNPA has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to reduce inflammation and oxidative stress, which are implicated in a range of diseases.

Advantages and Limitations for Lab Experiments

IB-DNPA has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it easy to work with. It also has a relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of IB-DNPA is that it is relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on IB-DNPA. One area of interest is in the development of new therapeutic applications for IB-DNPA in the treatment of neurological disorders. Another area of interest is in the development of new synthesis methods for IB-DNPA that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of IB-DNPA and its potential effects on other neurotransmitter receptors in the brain.

Synthesis Methods

The synthesis of IB-DNPA involves the reaction of 2,2-diphenylacetic acid with isobutylamine and phosgene. The resulting product is then treated with sodium hydroxide to produce IB-DNPA. This synthesis method has been optimized to yield high purity and high yield of IB-DNPA.

Scientific Research Applications

IB-DNPA has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where IB-DNPA has been shown to modulate the activity of certain neurotransmitter receptors. This modulation has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,2-diphenylacetamide

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H24N2O3/c1-17(2)16-28-25(30)21-14-13-20(15-22(21)26(28)31)27-24(29)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,17,23H,16H2,1-2H3,(H,27,29)

InChI Key

RCMZEYPVAPVAHW-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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